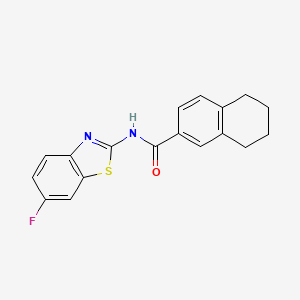

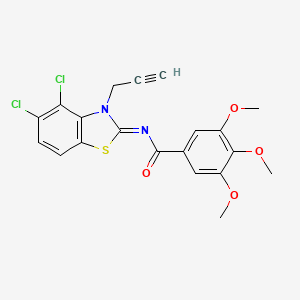

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds structurally related to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of related carboxamides showed potential as antimicrobial agents against a variety of bacterial and fungal strains, demonstrating the significance of such compounds in the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).

Enzyme Inhibition

The search for novel inhibitors of critical enzymes has led to the investigation of compounds like N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide. A related compound, GDC-0834, was found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), highlighting its potential in treating autoimmune diseases such as rheumatoid arthritis. The study on GDC-0834 provided insights into species differences in metabolism and helped refine drug development strategies (Liu et al., 2011).

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of related N-substituted carboxamides have been explored, indicating the therapeutic potential of these compounds in pain management. This research contributes to the development of new analgesic drugs that could offer relief for patients suffering from chronic pain conditions (Shipilovskikh et al., 2020).

Anticancer Activity

In the realm of oncology, derivatives of thiophene carboxamides have been synthesized and evaluated for their anticancer activity. These studies aim to identify new compounds that can effectively target cancer cells, offering hope for advancements in cancer therapy. The structure-activity relationship analyses of these compounds help in understanding how modifications in their chemical structure affect their biological activity and potency against various cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of thiophene carboxamides, including compounds similar to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide, are crucial for expanding the library of compounds with potential therapeutic applications. Research in this area focuses on developing new synthetic methodologies and understanding the chemical properties of these compounds, which could lead to the discovery of novel drugs with improved efficacy and safety profiles (Ahmed, 2007).

Mécanisme D'action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood coagulation process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide: acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots . This results in an overall antithrombotic effect .

Pharmacokinetics

The pharmacokinetic properties of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effective bioavailability. The compound is eliminated through various pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide ’s action include a reduction in thrombin generation and, consequently, a decrease in the formation of fibrin . This leads to a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEJLOUGTZDVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2681003.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)

![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)